

Difloxacin Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Difloxacin Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Difloxacin Hydrochloride is a second-generation synthetic fluoroquinolone antibiotic utilized in veterinary medicine. This technical guide provides an in-depth overview of its synthesis and chemical properties, tailored for researchers, scientists, and drug development professionals. The document details the synthetic pathways, experimental protocols for its preparation, and a comprehensive summary of its physicochemical characteristics. Its mechanism of action, centered on the inhibition of bacterial DNA gyrase, is also elucidated. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding of the molecular interactions and synthetic workflows.

Chemical Properties of Difloxacin Hydrochloride

Difloxacin Hydrochloride is a white to off-white crystalline powder.^[1] It is the hydrochloride salt of Difloxacin, which enhances its solubility in aqueous solutions.^[2] The chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Information

Property	Value	Reference(s)
IUPAC Name	6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride	[3]
CAS Number	91296-86-5	[3]
Molecular Formula	C ₂₁ H ₂₀ ClF ₂ N ₃ O ₃	[3]
Molecular Weight	435.85 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]

Table 2: Physicochemical Properties

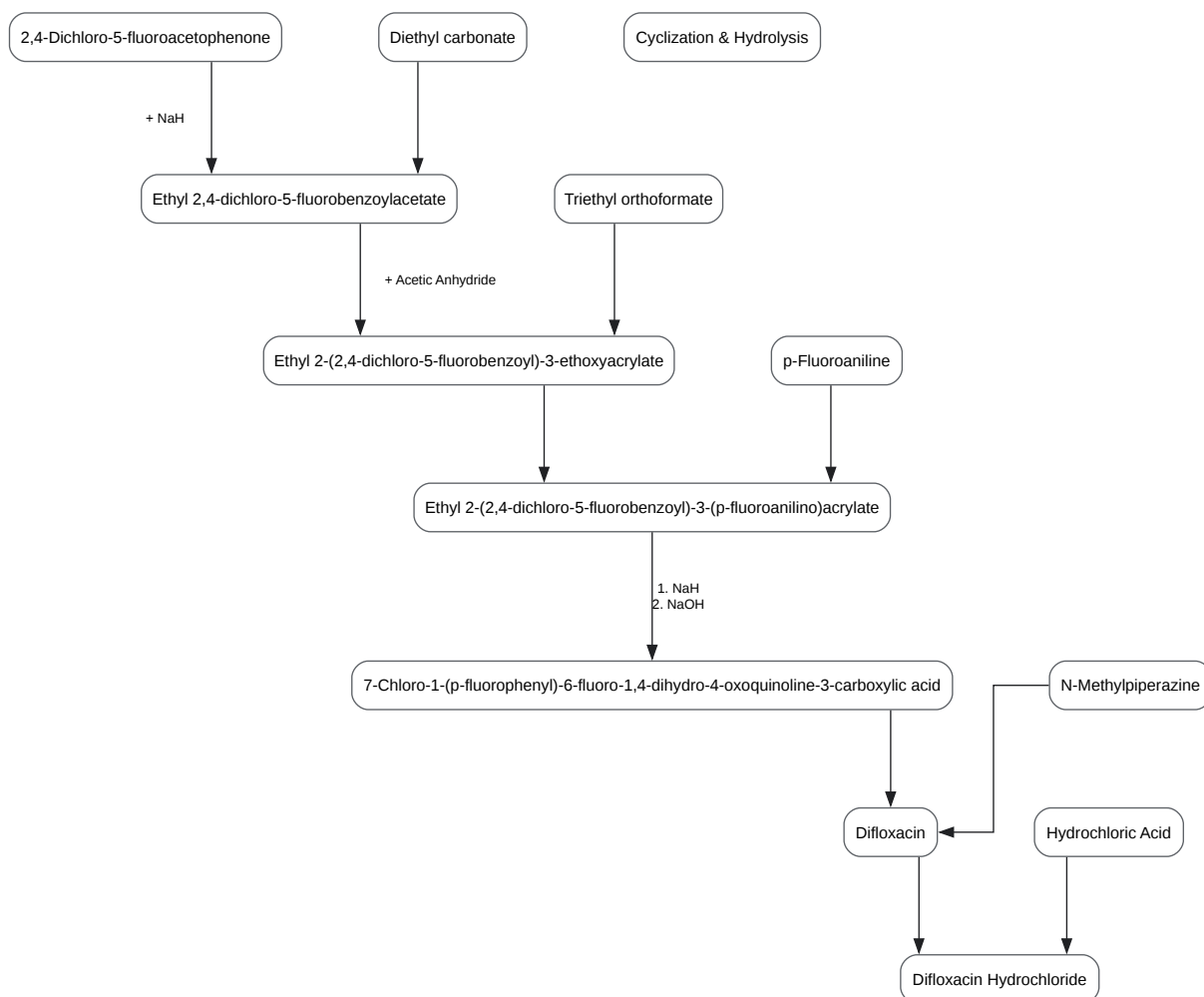
Property	Reported Value(s)	Reference(s)
Melting Point	>245°C (decomposition)	[4]
232-235°C	[1]	[1][6]
Not less than 275°C	[5]	
Solubility	Water: Freely soluble (5 mg/mL); 200-400 mg/mL	
Methanol: 200-400 mg/mL	[1]	[6][8][9]
DMSO: ≥9.15 mg/mL (with gentle warming)	[7]	
pKa	pKa1 (carboxylic acid): ~6.0 pKa2 (piperazinyl nitrogen): ~8.0-9.0 (estimated)	
pH (in solution)	3.5 - 4.5	[1]

Note on pKa: Specific experimental pKa values for **Difloxacin Hydrochloride** are not readily available in the cited literature. The provided values are estimates based on the known pKa of

the carboxylic acid and piperazinyl moieties in structurally similar fluoroquinolones like Ciprofloxacin.[6][9] The carboxylic acid group at position 3 typically has a pKa around 6.0, while the basic nitrogen on the piperazine ring has a pKa in the range of 8.0 to 9.0.[6][8]

Synthesis of Difloxacin Hydrochloride

The synthesis of **Difloxacin Hydrochloride** is a multi-step process that involves the construction of the core quinolone ring system, followed by the introduction of the key functional groups. A common approach is a variation of the Gould-Jacobs reaction.[10] The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for **Difloxacin Hydrochloride**.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **Difloxacin Hydrochloride**, constructed from published reaction schemes and general methodologies for quinolone synthesis.^{[10][11]}

Step 1: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether, a solution of 2,4-dichloro-5-fluoroacetophenone and diethyl carbonate in diethyl ether is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
- After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2,4-dichloro-5-fluorobenzoylacetate, which may be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate

- The crude ethyl 2,4-dichloro-5-fluorobenzoylacetate is dissolved in acetic anhydride.
- Triethyl orthoformate is added, and the mixture is heated to reflux for several hours.
- The excess acetic anhydride and other volatile components are removed by distillation under reduced pressure to yield the crude product.

Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(p-fluoroanilino)acrylate

- The crude product from the previous step is dissolved in a suitable solvent such as methylene chloride or ethanol.

- p-Fluoroaniline is added to the solution, and the mixture is stirred at room temperature for a period of time until the reaction is complete (monitored by TLC).
- The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove impurities.

Step 4: Synthesis of 7-Chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

- The enamine product from Step 3 is dissolved in an anhydrous solvent like dioxane or tetrahydrofuran (THF).[\[11\]](#)
- Sodium hydride is added portion-wise at room temperature, and the mixture is then heated to reflux for several hours to induce cyclization.[\[11\]](#)
- After cooling, the reaction mixture is carefully poured into water.
- A solution of sodium hydroxide is added, and the mixture is heated to reflux to hydrolyze the ester.[\[11\]](#)
- The solution is cooled and acidified with hydrochloric acid to a pH of approximately 1-2, causing the product to precipitate.[\[11\]](#)
- The solid is collected by filtration, washed with water, and dried under vacuum to yield the quinolone carboxylic acid intermediate.

Step 5: Synthesis of Difloxacin

- The 7-chloro-1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is suspended in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or pyridine.
- An excess of N-methylpiperazine is added to the suspension.
- The reaction mixture is heated at an elevated temperature (e.g., 100-140°C) for several hours.
- After cooling, the mixture is poured into water, and the pH is adjusted to precipitate the crude Difloxacin.

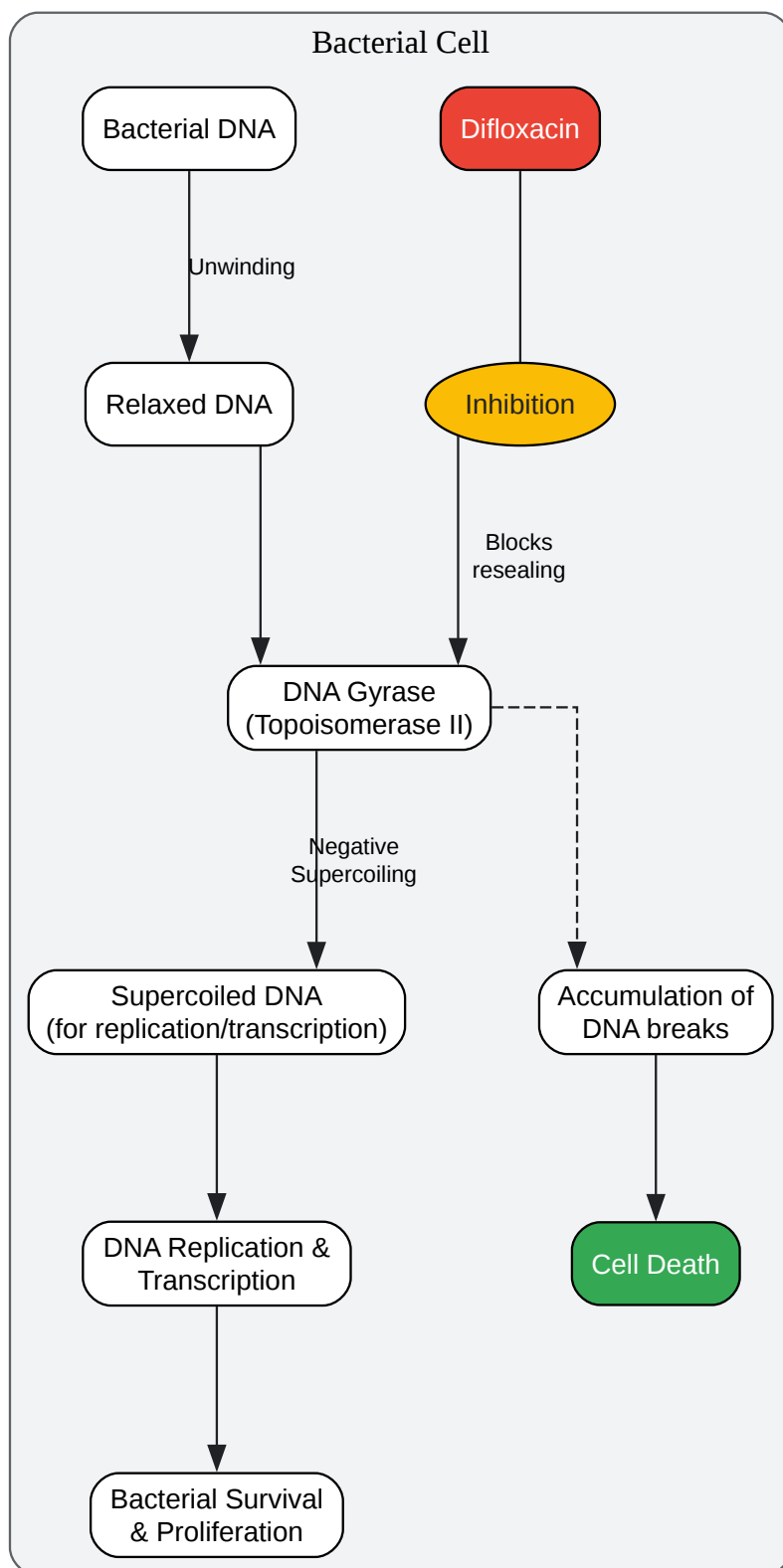
- The solid is collected by filtration, washed with water, and dried.

Step 6: Formation of **Difloxacin Hydrochloride**

- The crude Difloxacin is dissolved in a suitable solvent, such as ethanol.
- A solution of hydrochloric acid in ethanol or another appropriate solvent is added dropwise with stirring.
- The resulting precipitate of **Difloxacin Hydrochloride** is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Mechanism of Action

Difloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (also known as topoisomerase II). This enzyme is crucial for the negative supercoiling of bacterial DNA, a process essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, Difloxacin prevents the resealing of the DNA strands after they have been nicked, leading to the accumulation of double-stranded DNA breaks and ultimately bacterial cell death.



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Caption: Mechanism of action of Difloxacin.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of **Difloxacin Hydrochloride**. The multi-step synthesis, culminating in the formation of the active quinolone core and subsequent functionalization, has been outlined with a representative experimental protocol. The key physicochemical properties have been compiled and presented for easy reference. The mechanism of action, involving the targeted inhibition of bacterial DNA gyrase, underscores its efficacy as a bactericidal agent. The information and diagrams presented herein are intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

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